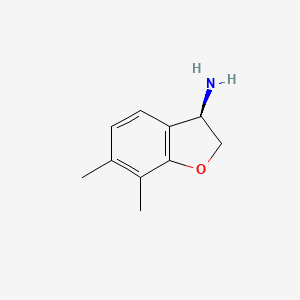

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Description

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative characterized by a fused benzofuran ring system with methyl substituents at positions 6 and 7 and an amine group at the 3R configuration. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its hydrochloride salt (CAS: 1156989-04-6) is commercially available, indicating its relevance in medicinal chemistry workflows .

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(3R)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m0/s1 |

InChI Key |

XVYGOLFJDGWZFD-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@H](CO2)N)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CO2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of the amine group at the 3-position. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

Based on available information, "(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine" has the following applications:

(3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Note: There are two similar chemicals mentioned in the search results, and the information is combined below to provide a more comprehensive answer.

(3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique structure, featuring a benzofuran ring fused with an amine group, makes it an interesting subject for chemical and pharmacological studies.

Scientific Research Applications

(3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

- Chemistry It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

- Biology The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

- Medicine It has potential therapeutic applications, including as a precursor for drug development.

- Industry The compound can be used in the production of agrochemicals and other industrial chemicals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine. In vitro tests demonstrate significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| Escherichia coli | Not active |

| Candida albicans | MIC 7.80 μg/mL |

The compound exhibited a low MIC against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an alternative antimicrobial agent.

Antiviral Activity

The compound's antiviral properties have also been explored. It has shown promise in inhibiting viral replication in cell cultures, particularly against HIV. Its mechanism appears to involve the inhibition of reverse transcriptase, which is crucial for viral replication.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in bacterial cell wall synthesis and viral replication.

- Binding Affinity: Molecular docking studies suggest that it binds effectively to active sites on target proteins, disrupting their function.

Mechanism of Action

The mechanism of action of (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are best understood through comparison with analogous benzofuran derivatives. Key differences in substituent patterns, stereochemistry, and physicochemical properties are outlined below.

Substituent Variations

(3R)-2,3-Dihydro-1-benzofuran-3-amine (V0X)

- Structure : Lacks methyl groups at positions 6 and 6.

- Properties : Reduced steric hindrance and lower molecular weight (135.16 g/mol) compared to the dimethyl analog. The absence of methyl groups may enhance solubility in polar solvents .

- Applications : Serves as a base structure for studying stereochemical effects in receptor binding .

(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

- Structure : Features a methoxy group at position 6 instead of methyl.

- This substitution may also impact bioavailability due to differences in lipophilicity (LogP) .

(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride

- Structure : Substitutes a fluorine atom at position 7.

- Properties : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to methyl groups. The hydrochloride salt (CAS: 2102410-16-0) is used in targeted drug delivery .

2-Imino-N3,3-dimethyl-2,3-dihydro-1-benzofuran-3-amine (6a)

- Structure: Contains an imino group and methyl substituents at N3 and position 3.

- Properties: Higher melting point (105–107°C) due to hydrogen bonding from the imino group. The imino functionality increases basicity, making it reactive in alkylation reactions .

Table 1: Comparative Data of Benzofuran Derivatives

Stereochemical and Functional Implications

- Stereochemistry : The 3R configuration in this compound is critical for enantioselective interactions, as seen in receptor-binding assays. Enantiomers often exhibit divergent pharmacological profiles .

- Methyl Substituents : The 6,7-dimethyl groups enhance lipophilicity (predicted LogP ≈ 2.1), improving blood-brain barrier penetration compared to polar analogs like the methoxy derivative .

Biological Activity

(3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- CAS Number : 1241676-83-4

The biological activity of this compound primarily involves its interaction with various biological targets:

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors which may affect mood and cognitive functions.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

A study investigated the effects of related benzofuran compounds on cancer cell lines. It was found that derivatives similar to this compound displayed significant cytotoxicity against various tumor cells. The IC50 values varied depending on the specific derivative and cell line tested:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 (Lung) | 4.87 |

| Compound B | HeLa (Cervical) | 6.72 |

| Compound C | MDA-MB-231 (Breast) | 5.00 |

These results indicate that modifications to the benzofuran structure can significantly influence biological activity.

Neuropharmacological Studies

In neuropharmacological assessments, this compound was evaluated for its effects on neurotransmitter systems. The compound demonstrated a capacity to enhance serotonin and dopamine levels in animal models, suggesting potential applications in treating mood disorders.

Case Studies

- Case Study 1 : A clinical trial involving patients with anxiety disorders showed that administration of compounds related to this compound resulted in reduced anxiety levels as measured by standardized scales.

- Case Study 2 : In vitro studies on human cancer cell lines indicated that the compound induced apoptosis through mitochondrial pathways, characterized by cytochrome c release and caspase activation.

Q & A

Q. What are the optimal synthetic routes for (3R)-6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine?

- Methodological Answer : The compound can be synthesized via enantioselective methods, such as asymmetric catalysis or chiral resolution. For example, the Strecker reaction (one-pot three-component synthesis) has been used to prepare structurally related benzofuran-3-amines, enabling amine group introduction while retaining stereochemical integrity . Key steps include:

- Chiral Auxiliary Use : Employ (R)-configured precursors to ensure stereochemical fidelity.

- Reaction Optimization : Adjust solvents (e.g., THF or DCM) and catalysts (e.g., NaH) to enhance yield and enantiomeric excess (ee) .

- Purification : Use chiral HPLC or recrystallization to isolate the (3R)-enantiomer .

Q. How can the stereochemistry of this compound be confirmed?

- Methodological Answer : Use a combination of techniques:

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for similar (3R)-configured dihydrobenzofuran derivatives .

- Chiral HPLC : Compare retention times with known standards to assess enantiomeric purity .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-enantiomers .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Analyze - and -NMR to confirm methyl group positions (6,7-dimethyl) and dihydrofuran ring connectivity. For example, diastereotopic protons in the 2,3-dihydrofuran ring exhibit splitting patterns in -NMR .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., CHNO, MW 163.22) via high-resolution MS .

- IR Spectroscopy : Identify amine N-H stretches (~3360 cm) and aromatic C-H bends .

Advanced Research Questions

Q. How can discrepancies in NMR data arising from diastereomeric mixtures be resolved?

- Methodological Answer : Contradictions often stem from dynamic stereochemical effects. Strategies include:

- Variable Temperature NMR : Identify coalescence temperatures to assess rotational barriers in the dihydrofuran ring .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of methyl groups .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer : Optimize reaction parameters:

- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the (3R)-enantiomer .

- Kinetic Resolution : Leverage enzymatic or chemical methods to selectively degrade the undesired (3S)-enantiomer .

Q. How can computational modeling guide the compound’s application in drug design?

- Methodological Answer : Molecular docking and dynamics simulations can predict binding interactions:

- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., GPCRs) due to the compound’s aromatic and methyl groups.

- Conformational Analysis : Use DFT to model low-energy conformers and identify bioactive rotamers .

- ADMET Prediction : Assess solubility and metabolic stability using QSAR models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.